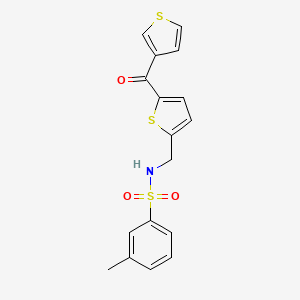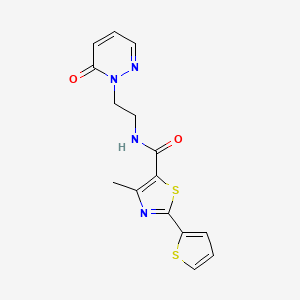
N-(3-chloro-4-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClFN4O2S and its molecular weight is 406.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
Compounds structurally related to the query have been investigated for their applications in photodynamic therapy (PDT). For instance, zinc phthalocyanine derivatives substituted with thiadiazole have shown promise due to their high singlet oxygen quantum yield and good fluorescence properties. These compounds are potential Type II photosensitizers for cancer treatment in PDT, highlighting the relevance of thiadiazole derivatives in developing therapeutic agents for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anti-inflammatory Activity
Similarly, thiadiazole and thiadiazolotriazinone derivatives have been synthesized and evaluated for their anti-inflammatory activities. The incorporation of fluorine and other substituents into these structures has yielded compounds with significant anti-inflammatory properties, suggesting that modifications to the thiadiazole backbone can lead to potential therapeutic agents (Sunder & Maleraju, 2013).
Antibacterial and Anticancer Agents
The research into fluorine-containing thiadiazolotriazinones and other thiadiazole derivatives has expanded into the development of potential antibacterial and anticancer agents. These studies underscore the versatility of thiadiazole derivatives in medicinal chemistry, where modifications to the core structure or the addition of pharmacophores can lead to compounds with desirable biological activities (Holla, Bhat, & Shetty, 2003).
Cytotoxicity Evaluation
Further research on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has been conducted to evaluate their in-vitro cytotoxicity as potential anticancer agents. These studies provide insights into the structural requirements for anticancer activity within thiadiazole derivatives, offering a basis for future modifications to enhance therapeutic efficacy (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O2S/c1-26-13-4-2-3-12(8-13)22-18-24-23-17(27-18)9-16(25)21-10-11-5-6-15(20)14(19)7-11/h2-8H,9-10H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFJPIHHTLSRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-Difluorophenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2923122.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923123.png)






![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2923134.png)
![1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2923135.png)
![3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2923137.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2923141.png)